2-cyclohexyl-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-cyclohexyl-N-(3-methoxyphenyl)acetamide is an organic compound with a molecular formula of C15H21NO2 It is a derivative of acetamide, where the acetamide group is substituted with a cyclohexyl group and a 3-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-(3-methoxyphenyl)acetamide typically involves the reaction of 3-methoxyaniline with cyclohexylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve 3-methoxyaniline in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add cyclohexylacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in the presence of an appropriate electrophile.
Major Products Formed
Oxidation: Formation of 2-cyclohexyl-N-(3-hydroxyphenyl)acetamide.
Reduction: Formation of 2-cyclohexyl-N-(3-methoxyphenyl)ethanol.
Substitution: Formation of various substituted acetamides depending on the electrophile used.
Scientific Research Applications
2-cyclohexyl-N-(3-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including its use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, it may interact with ion channels or transporters, affecting cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methoxyphenyl)acetamide: Similar structure but lacks the cyclohexyl group.
N-(3-Methylcyclohexyl)-2-phenoxyacetamide: Similar structure but has a phenoxy group instead of a methoxy group.
2-Chloro-N-(3-methoxyphenyl)acetamide: Similar structure but has a chloro group instead of a cyclohexyl group.
Uniqueness
2-cyclohexyl-N-(3-methoxyphenyl)acetamide is unique due to the presence of both a cyclohexyl group and a methoxyphenyl group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications. The cyclohexyl group provides steric bulk and hydrophobicity, while the methoxyphenyl group offers potential sites for further chemical modification and interaction with biological targets.
Properties
IUPAC Name |
2-cyclohexyl-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-18-14-9-5-8-13(11-14)16-15(17)10-12-6-3-2-4-7-12/h5,8-9,11-12H,2-4,6-7,10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYHZFKQHKZFCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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